molecular formula C24H18N4O3 B2468477 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)quinoxaline-2-carboxamide CAS No. 1207004-43-0

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)quinoxaline-2-carboxamide

Cat. No. B2468477
CAS RN: 1207004-43-0
M. Wt: 410.433
InChI Key: IKEJMZPKXPMQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C24H18N4O3 and its molecular weight is 410.433. The purity is usually 95%.
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Scientific Research Applications

Quinoxaline Derivatives as Serotonin Antagonists

Quinoxaline derivatives, including compounds structurally related to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)quinoxaline-2-carboxamide, have been explored for their potential as serotonin type-3 (5-HT3) receptor antagonists. The design and synthesis of these compounds are guided by the pharmacophoric requirements for 5-HT3 receptor antagonism. Studies have shown that these derivatives can serve as potent antagonists, with specific compounds within this series demonstrating significant efficacy. This application suggests a therapeutic potential in conditions where modulation of the 5-HT3 receptor is beneficial, such as in the management of chemotherapy-induced nausea and vomiting or IBS (Mahesh, R., Devadoss, T., Pandey, D., & Yadav, S., 2011) Mahesh et al., 2011.

Anticancer Activity through EGFR-TK Inhibition

The exploration of quinoxaline derivatives extends into the realm of anticancer research, where the inhibition of epidermal growth factor receptor tyrosine kinase (EGFR-TK) is a key target. Research into ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates has unveiled compounds within this class that exhibit noteworthy anti-proliferative effects against various cancer cell lines, including HCT116, HePG2, and MCF7. These findings underscore the potential of quinoxaline derivatives as anticancer agents, with some showing strong EGFR inhibitory activity, thus offering a promising avenue for the development of new cancer therapies (Ahmed, E. A., Mohamed, M., Omran, A., & Salah, H., 2020) Ahmed et al., 2020.

Role in Depression Management

Quinoxalin-2-carboxamides have also been identified as potential agents for the management of depression, leveraging their 5-HT3 receptor antagonistic properties. A series of these compounds were synthesized and evaluated, demonstrating not only their antagonistic effect on the 5-HT3 receptor but also their efficacy in anti-depressant-like activities in animal models. This dual functionality highlights the therapeutic potential of quinoxalin-2-carboxamides in the management of depression, providing a foundation for further development and study in this area (Mahesh, R., Devadoss, T., Pandey, D., Bhatt, S., & Yadav, S., 2010) Mahesh et al., 2010.

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-2-28-20-9-5-6-10-22(20)31-21-12-11-15(13-16(21)24(28)30)26-23(29)19-14-25-17-7-3-4-8-18(17)27-19/h3-14H,2H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEJMZPKXPMQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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